2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
Description
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is a heterocyclic small molecule featuring a 1,3-benzodioxole moiety linked via an ethanone bridge to a piperazine ring substituted with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine group. The benzodioxole group may influence metabolic stability and solubility, while the triazolopyridazine core likely contributes to target binding affinity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-13-20-21-17-4-5-18(22-25(13)17)23-6-8-24(9-7-23)19(26)11-27-14-2-3-15-16(10-14)29-12-28-15/h2-5,10H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMSPTNTAJLPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic synthesis. The process may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyridazine Ring: This involves the reaction of hydrazine derivatives with appropriate nitriles or other precursors.
Coupling Reactions: The benzodioxole and triazolopyridazine intermediates are coupled using suitable linkers and catalysts.
Final Assembly: The piperazine ring is introduced in the final steps, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to speed up reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Employing chromatography, crystallization, or other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolopyridazine ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with AZD5153
AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, reported in , shares the triazolopyridazine moiety but differs in linker chemistry and substituents. Key comparisons include:
Key Insights :
- The benzodioxole group in the target compound may improve metabolic stability compared to AZD5153’s methoxy-phenyl group, as benzodioxoles are less prone to oxidative degradation .
- The bivalent design of AZD5153 confers ~10-fold higher BRD4 potency than monovalent analogs, suggesting the target compound may require structural optimization for comparable efficacy .
Comparison with (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
This compound () shares the benzodioxole and piperazine motifs but diverges in linker chemistry and substituents:
Key Insights :
- The triazolopyridazine substituent in the target compound is more likely to engage in specific BET-domain interactions compared to the nonspecific aromatic groups in ’s analog .
Comparison with Pyrazole-Based Antimicrobials ()
While structurally distinct, pyrazole derivatives like 1-benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles () highlight the role of heterocycles in drug design:
| Parameter | Target Compound | Pyrazole Derivatives |
|---|---|---|
| Primary Target | BET proteins (presumed) | Microbial enzymes (e.g., bacterial kinases) |
| Heterocycle Role | Triazolopyridazine for BET binding | Pyrazole for antimicrobial activity via H-bonding and π-stacking |
| Potency | Not reported; expected nM-range for BET inhibition | Moderate (MIC = 8–32 µg/mL against S. aureus) |
Key Insights :
- The triazolopyridazine core in the target compound is more specialized for BET inhibition, whereas pyrazoles exhibit broader but less potent antimicrobial effects .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one , often referred to as A-834735, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of A-834735 is . The structure features a benzodioxole moiety linked to a triazolo-pyridazine piperazine derivative. This unique combination is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 364.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | 2.5 |
A-834735 has been studied for its interaction with various biological targets:
Table 2: Biological Activities Reported for Similar Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| Compound X | Anticancer | |
| Compound Y | Antimicrobial | |
| Compound Z | GPCR Modulation |
Structure-Activity Relationship (SAR)
Understanding the SAR of A-834735 is critical for optimizing its efficacy and safety profile. Research indicates that modifications to the benzodioxole and triazolo-pyridazine components can significantly alter biological activity. For instance:
- Substituents on the benzodioxole ring can enhance binding affinity to target receptors.
- Alterations in the piperazine moiety can affect the pharmacokinetics and bioavailability of the compound.
Figure 1: Proposed SAR for A-834735 Derivatives
SAR Diagram (Note: Actual image not provided; this is a placeholder)
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, A-834735 demonstrated significant cytotoxicity against Mia PaCa-2 and PANC-1 pancreatic cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The study concluded that further exploration into dosage optimization and delivery methods is warranted for clinical applications .
Case Study 2: GPCR Interaction
A pharmacological evaluation indicated that A-834735 acts as an agonist at specific GPCRs involved in pain modulation. This suggests potential use in pain management therapies. The study highlighted the need for additional research into receptor selectivity and long-term effects .
Q & A
Q. Critical analytical techniques :
- NMR spectroscopy (¹H/¹³C) to confirm connectivity of the benzodioxole, triazolopyridazine, and piperazine moieties .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
What structural features of this compound suggest potential biological activity, and how are these features characterized?
Basic
Key structural motifs :
- Benzodioxole moiety : Known for metabolic stability and π-π interactions with aromatic residues in enzyme active sites .
- Triazolopyridazine core : Imparts heterocyclic diversity, often associated with kinase inhibition or receptor antagonism .
- Piperazine linker : Enhances solubility and facilitates conformational flexibility for target binding .
Q. Characterization methods :
- X-ray crystallography to resolve 3D conformation and intermolecular interactions .
- Computational docking (e.g., AutoDock) to predict binding modes with biological targets .
How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?
Advanced
Methodological strategies :
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with ethanol or acetonitrile to improve reaction kinetics and ease of purification .
- Catalyst loading : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) at 0.5–2 mol% to balance cost and efficiency .
- In-line monitoring : Use TLC or HPLC to track intermediates and minimize side reactions during scale-up .
Q. Example data :
| Parameter | Milligram Scale | Gram Scale Optimization |
|---|---|---|
| Reaction Time | 24 h | 12–18 h (reflux) |
| Yield | 45–55% | 65–70% |
What experimental strategies are recommended for resolving contradictions between in vitro and in vivo bioactivity data?
Advanced
Approaches :
Comparative structural analysis : Benchmark against analogs with documented in vivo activity (e.g., pyridazine derivatives in ) to identify critical substituents .
Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS to assess bioavailability discrepancies .
Assay condition adjustment : Replicate in vivo redox conditions (e.g., glutathione-rich media) during in vitro testing to account for metabolic activation .
Case study : A methyl group at the triazolopyridazine C3 position (as in this compound) may enhance in vitro binding but reduce in vivo efficacy due to rapid hepatic clearance .
How should researchers design a structure-activity relationship (SAR) study focusing on the triazolopyridazine moiety?
Advanced
Methodology :
Analog synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the triazolopyridazine C3 or C6 positions via Suzuki-Miyaura coupling .
Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays .
Computational modeling : Perform MD simulations to correlate substituent effects with binding free energy changes .
Q. Example SAR table :
| Substituent (Position) | Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| C3 (Triazolopyridazine) | Methyl | ↑ Binding affinity | |
| C6 (Triazolopyridazine) | Fluoro | ↓ Solubility, ↑ selectivity | |
| Piperazine N4 | Ethoxybenzoyl | ↑ CNS penetration |
What are the best practices for analyzing conflicting data in stability studies under varying pH conditions?
Advanced
Protocol :
Forced degradation : Expose the compound to acidic (pH 2), neutral (pH 7.4), and alkaline (pH 10) buffers at 40°C for 48 hours .
Analytical triage : Use UPLC-PDA to identify degradation products and HRMS to characterize hydrolyzed or oxidized species .
Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .
Data interpretation : Conflicting stability profiles may arise from pH-dependent tautomerization of the triazolopyridazine ring, altering reactivity .
How can researchers validate target engagement in cellular assays for this compound?
Advanced
Experimental design :
Competitive binding assays : Use a fluorescent probe (e.g., TAMRA-labeled ATP analog) to quantify displacement in live cells via confocal microscopy .
Thermal shift assay (TSA) : Monitor protein melting temperature shifts in lysates treated with the compound to confirm target stabilization .
CRISPR knockouts : Generate cell lines lacking the putative target protein and assess loss of compound efficacy .
Validation metrics : A ≥2-fold increase in melting temperature (ΔTm) in TSA strongly suggests direct target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
